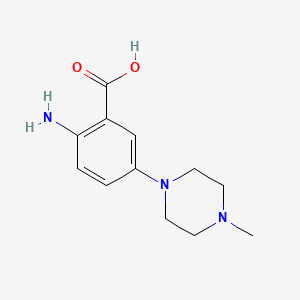

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANXMJCQYGAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a complex organic molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, incorporating an anthranilic acid scaffold and a methylpiperazine moiety, makes it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. Aminobenzoic acid and its derivatives are crucial in the development of various therapeutic agents.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by analogous transformations found in the scientific literature.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from the readily available starting material, 2-amino-5-bromobenzoic acid, necessitates a multi-step approach involving protection, coupling, and deprotection strategies. The presence of multiple reactive functional groups (an amino group and a carboxylic acid) on the starting material requires a carefully orchestrated sequence to ensure the desired regioselectivity and to prevent unwanted side reactions.

The proposed four-step synthesis is as follows:

-

Protection of the Amino Group: The amino group of 2-amino-5-bromobenzoic acid is protected as a tert-butyloxycarbonyl (Boc) carbamate.

-

Esterification of the Carboxylic Acid: The carboxylic acid is converted to its methyl ester to prevent interference in the subsequent C-N bond formation.

-

Buchwald-Hartwig Amination: The core carbon-nitrogen bond is formed via a palladium-catalyzed cross-coupling reaction between the protected and esterified bromo-anthranilate and N-methylpiperazine.

-

Deprotection: The Boc protecting group and the methyl ester are removed to yield the final product.

Detailed Methodologies and Mechanistic Insights

Step 1: Protection of the Amino Group

Rationale: The primary amino group of 2-amino-5-bromobenzoic acid is a nucleophile and can interfere with subsequent reactions, particularly the palladium-catalyzed amination. Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[2]

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-bromobenzoic acid in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium bicarbonate or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture to protonate the carboxylic acid, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

Step 2: Esterification of the Carboxylic Acid

Rationale: The carboxylic acid group can also interfere with the Buchwald-Hartwig amination by reacting with the base or the palladium catalyst. Esterification to a methyl ester is a common strategy to circumvent this issue. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a straightforward and effective method.[3]

Experimental Protocol:

-

Dissolution: Suspend the Boc-protected 2-amino-5-bromobenzoic acid in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base like sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure and extract the methyl ester into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

Step 3: Buchwald-Hartwig Amination

Rationale: This is the key C-N bond-forming step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4] This reaction has a broad substrate scope and is widely used in pharmaceutical synthesis.[5][6] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields.[5][6] For the coupling of an electron-rich aryl bromide with a secondary amine like N-methylpiperazine, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[7] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[8]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination of the product to regenerate the Pd(0) catalyst.[4][5]

Experimental Protocol:

-

Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add the methyl 2-(Boc-amino)-5-bromobenzoate, the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

-

Solvent and Amine: Add a dry, aprotic solvent such as toluene or dioxane, followed by the N-methylpiperazine.

-

Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Representative Reaction Conditions:

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |

| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[7] |

| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine.[8][9] |

| Solvent | Toluene or Dioxane | Aprotic solvents that are stable at the required reaction temperatures. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |

Step 4: Deprotection

Rationale: The final step involves the removal of both the Boc protecting group and the methyl ester. This can often be achieved in a single step under either acidic or basic hydrolysis conditions. Acidic hydrolysis with an acid like hydrochloric acid will remove the Boc group and hydrolyze the ester.[10] Alternatively, basic hydrolysis with a base like sodium hydroxide will hydrolyze the ester, followed by acidification to remove the Boc group and protonate the carboxylic acid.[11]

Experimental Protocol (Acidic Hydrolysis):

-

Dissolution: Dissolve the protected and aminated product in a suitable solvent like methanol or dioxane.

-

Acid Addition: Add an excess of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until both deprotection and hydrolysis are complete (monitored by LC-MS).

-

Work-up: Cool the reaction mixture and adjust the pH to isoelectric point to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum.

Experimental Protocol (Basic Hydrolysis):

-

Dissolution: Dissolve the starting material in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide.

-

Reaction: Heat the mixture to reflux until the ester hydrolysis is complete.

-

Acidification: Cool the reaction mixture and carefully add concentrated hydrochloric acid to neutralize the base, remove the Boc group, and precipitate the product.

-

Purification: Isolate the product by filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed four-step sequence. The strategic use of protecting groups and the application of a robust palladium-catalyzed Buchwald-Hartwig amination are key to the success of this pathway. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development. Careful optimization of each step will be crucial for maximizing yield and purity in a laboratory or industrial setting.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

-

PubMed Central. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

-

MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

-

University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubMed. (n.d.). Progress in arylpiperazine synthesis by the catalytic amination reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 9. figshare.le.ac.uk [figshare.le.ac.uk]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a complex organic molecule of interest in medicinal chemistry and drug development. Its structure, featuring an anthranilic acid core substituted with a methylpiperazine moiety, suggests a versatile chemical profile with potential applications as a scaffold in the synthesis of pharmacologically active compounds. The presence of acidic (carboxylic acid) and basic (amino and piperazine nitrogens) functional groups imparts amphoteric characteristics, which are critical to its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of experimental data for this specific molecule in public literature, this document combines computational predictions with established analytical methodologies.[1] The aim is to offer researchers and drug development professionals a robust framework for understanding, handling, and utilizing this compound. We will delve into its structural and chemical identifiers, predicted physicochemical parameters, and provide detailed, field-proven experimental protocols for empirical validation.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation for all physicochemical analysis.

Structural and Molecular Information

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 235.28 g/mol |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O |

| InChI Key | JFANXMJCQYGAIG-UHFFFAOYSA-N |

| CAS Number | Not available |

Source: PubChem CID 50989007[1]

Structural Diagram

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental for guiding experimental design and anticipating the compound's behavior in various matrices.

| Property | Predicted Value | Notes |

| XlogP | -1.4 | Indicates high hydrophilicity.[1] |

| pKa (most acidic) | ~4-5 | Estimated for the carboxylic acid group. |

| pKa (most basic) | ~8-9 | Estimated for the tertiary amine in the piperazine ring. |

| Melting Point | 211-215 °C | Based on a structurally similar compound, 2-(4-methylpiperazin-1-yl)benzoic acid. |

| Boiling Point | Not available | High melting point suggests decomposition before boiling at atmospheric pressure. |

| Solubility | Predicted to be soluble in acidic aqueous solutions and polar organic solvents. | The presence of multiple ionizable groups suggests pH-dependent aqueous solubility. |

Note: These values are estimations and require experimental verification.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following section details standardized methodologies for the empirical determination of the core physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile:

-

Rapid Scan: Initially, heat the sample at a rate of 10-15 °C/min to approximate the melting point.

-

Slow Scan: In a subsequent run with a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the interval between these two temperatures.

Solubility Profiling

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The amphoteric nature of the target compound necessitates a pH-dependent solubility assessment.

Methodology: Equilibrium Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

Caption: Workflow for pH-dependent solubility determination.

pKa Determination

Rationale: The ionization constants (pKa values) dictate the charge state of the molecule at a given pH, which profoundly affects its solubility, permeability, and receptor-binding interactions. The target molecule is expected to have at least three pKa values corresponding to the carboxylic acid, the aniline-like amino group, and the piperazine nitrogens.

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup:

-

Place the solution in a thermostatted vessel.

-

Use a calibrated pH electrode to monitor the pH.

-

Use a precision burette to add a standardized titrant (e.g., 0.1 M HCl followed by 0.1 M NaOH, or vice versa).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise volumes of the titrant, allowing the pH to stabilize after each addition.

-

Record the pH value after each addition of titrant.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve (dpH/dV), where the peaks correspond to the equivalence points.

-

Proposed Synthetic Pathway

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the piperazine ring, the N-methyl group, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methylpiperazine moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Stability and Storage

The stability of the compound should be assessed under various conditions (e.g., temperature, humidity, light) to establish appropriate storage and handling procedures.

-

Storage: Based on the properties of similar compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.

-

Stability Assessment: A formal stability study would involve storing the compound under controlled stress conditions and periodically analyzing its purity and degradation products by HPLC.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its structural characteristics, predicted physicochemical properties, and detailed protocols for their experimental determination. By following the outlined methodologies, researchers can obtain the necessary data to confidently utilize this compound in their work, ensuring both scientific rigor and the advancement of their research goals. The combination of predictive data and robust experimental frameworks presented herein serves as a valuable resource for any scientist or professional engaged in the study or application of this promising chemical entity.

References

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

This compound (C12H17N3O2) . PubChem. [Link]

- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

-

4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 . PubChem. [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid (CAS Number 835879-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, featuring a substituted aminobenzoic acid scaffold, is a key component in the design of various pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis, analytical characterization, and its primary application as a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 835879-06-6 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [2] |

| Molecular Weight | 235.29 g/mol | [2] |

| Predicted XlogP | -1.4 | [2] |

| Monoisotopic Mass | 235.13208 Da | [2] |

Representative Synthesis

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. The proposed two-step synthesis starts from 2-amino-5-fluorobenzoic acid and N-methylpiperazine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representation of a standard procedure for this type of transformation and should be optimized for specific laboratory conditions.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of the solution. Adjusting the pH to the isoelectric point of the amino acid can facilitate precipitation.

-

Purification: Collect the crude product by filtration, wash with water, and then a non-polar solvent like diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

-

Base: Potassium carbonate is a mild base used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich aromatic ring.

-

Purification: The work-up and purification steps are designed to remove unreacted starting materials, inorganic salts, and other byproducts to yield the final product with high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the piperazine ring, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzoic acid ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methyl and piperazine groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 236.13936.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.

Representative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Its structure is particularly relevant for the development of inhibitors targeting the Src and Abl tyrosine kinases .[3][4]

Role in Src/Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML).[5] Src family kinases are also implicated in the progression of various cancers.[3] Inhibitors of these kinases have revolutionized the treatment of these diseases.

The this compound moiety often serves as a key fragment that can be elaborated to interact with the kinase active site. The aminobenzoic acid portion can be used to form an amide bond with another part of the inhibitor, while the 4-methylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, contributing to solubility and favorable pharmacokinetic properties.

A prominent example of a drug class where this structural motif is relevant is in analogs of Dasatinib , a potent dual Src/Abl kinase inhibitor.[6] Structure-activity relationship (SAR) studies on Dasatinib and related compounds have highlighted the importance of the piperazine-containing side chain for achieving high potency and desirable drug-like properties.[7]

Src/Abl Signaling Pathway

The diagram below illustrates a simplified representation of the signaling pathway involving Src and Abl kinases, which are key regulators of cell proliferation, survival, and migration. The constitutive activation of Bcr-Abl, for instance, leads to the uncontrolled activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, driving cancer progression.[5]

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of targeted therapies.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, CAS 835879-06-6, is a valuable chemical intermediate with significant applications in the field of drug discovery. Its primary utility lies in its role as a key building block for the synthesis of potent kinase inhibitors, particularly those targeting the Src and Abl families of tyrosine kinases. This guide has provided a comprehensive technical overview, including its properties, a representative synthesis and characterization workflow, and its biological context, to support researchers and scientists in their drug development endeavors.

References

-

Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions. PMC. Available at: [Link]

-

Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. Available at: [Link]

-

Two-state dynamics of the SH3–SH2 tandem of Abl kinase and the allosteric role of the N-cap. PNAS. 2013-08-19. Available at: [Link]

-

Novel Roles of SH2 and SH3 Domains in Lipid Binding. PMC. 2021-05-13. Available at: [Link]

-

This compound (C12H17N3O2). PubChemLite. Available at: [Link]

-

Structural organization of Src family, Abl and Bcr-Abl kinases. ResearchGate. Available at: [Link]

-

Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PMC. Available at: [Link]

-

Structure of autoinhibited Abl and Src. Cartoon representation of... ResearchGate. Available at: [Link]

-

ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity. PubMed Central. Available at: [Link]

-

Synthesis process of dasatinib and intermediate thereof. Justia Patents. 2013-01-31. Available at: [Link]

-

A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain. PLOS Biology. Available at: [Link]

- Synthesis process of dasatinib and intermediate thereof. Google Patents.

- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.

-

835879-06-6 2-Amino-5-(4-methyl-1-piperazinyl)benzoic acid. ChemSigma. Available at: [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Request PDF. ResearchGate. 2025-08-06. Available at: [Link]

-

Molecular Pathways: BCR-ABL. Clinical Cancer Research. AACR Journals. Available at: [Link]

- Preparation method of dasatinib. Google Patents.

- Process and intermediates for the preparation of dasatinib. Google Patents.

-

This compound CAS NO.835879-06-6. LookChem. Available at: [Link]

-

2-AMino-5-(4-Methyl-1-piperazinyl)benzoic Acid [CAS: 835879-06-6]. Ivy Fine Chemicals. Available at: [Link]

-

4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]

-

Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester - Substance Details. EPA. Available at: [Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. 2015-12-23. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

-

synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. 2025-03-21. Available at: [Link]

Sources

- 1. ivychem.com [ivychem.com]

- 2. PubChemLite - this compound (C12H17N3O2) [pubchemlite.lcsb.uni.lu]

- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain | PLOS Biology [journals.plos.org]

The Strategic Versatility of the 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Scaffold in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a substituted aminobenzoic acid and a methylpiperazine moiety within a single molecular framework presents a compelling starting point for contemporary medicinal chemistry campaigns. This guide explores the untapped potential of the core scaffold, 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, as a versatile building block for the synthesis of targeted therapeutics. Drawing upon established principles and analogous structures, we will dissect the strategic advantages conferred by its constituent parts, propose synthetic pathways for its elaboration, and delineate its prospective applications, with a particular focus on the development of kinase inhibitors. This document serves as a technical resource for researchers, providing both a conceptual framework and practical methodologies for leveraging this promising chemical entity in drug discovery programs.

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The this compound core is a composite of two such pharmacologically significant fragments: the aminobenzoic acid unit and the N-methylpiperazine group.

-

The Aminobenzoic Acid Moiety: This component offers a rich chemical handle for diversification. The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic properties. The amino group provides a key vector for building out the molecule, often participating in the formation of heterocycles or acting as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

-

The N-Methylpiperazine Group: This terminal basic group is a ubiquitous feature in many approved drugs. Its primary role is to enhance aqueous solubility and provide a handle for salt formation, which can significantly improve the bioavailability of a drug candidate. The basic nitrogen can also engage in critical ionic interactions with acidic residues in a target's binding site.

The strategic placement of these groups in the target scaffold creates a molecule with inherent drug-like properties and multiple points for synthetic elaboration, making it an attractive starting point for library synthesis and lead optimization.

Synthetic Strategies and Molecular Elaboration

The synthetic accessibility of the core scaffold and its derivatives is paramount for its utility in a drug discovery program. A plausible and efficient synthesis of this compound is outlined below, followed by a discussion of its potential for chemical diversification.

Proposed Synthesis of the Core Scaffold

A practical synthetic route can be envisioned starting from commercially available 2-amino-5-fluorobenzoic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (2.0-3.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution. If not, adjust the pH to ~7 with a dilute acid (e.g., 1N HCl).

-

Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diversification of the Core Scaffold

The true power of this scaffold lies in its potential for creating large and diverse chemical libraries. The diagram below illustrates the key reactive handles and potential diversification strategies.

Caption: Diversification pathways for the core scaffold.

Potential Applications in Kinase Inhibitor Design

The structural features of this compound are highly reminiscent of motifs found in numerous successful kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Emulating the Imatinib Paradigm

The blockbuster drug Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, features a 4-(4-methylpiperazin-1-ylmethyl)benzoic acid fragment. This highlights the importance of the methylpiperazine and benzoic acid moieties in achieving high-affinity binding to the ATP-binding site of kinases. Our core scaffold can be envisioned as a key building block for novel kinase inhibitors, as depicted in the hypothetical signaling pathway and drug discovery workflow below.

Caption: Targeted inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights from Analogous Series

Studies on related compounds, such as benzoyl piperazine amides, have demonstrated that systematic modifications to the scaffold can lead to significant changes in biological activity. For instance, the nature of the substituent on the benzoic acid ring and the choice of amine for amide formation can dramatically influence potency and selectivity.[1] A hypothetical SAR table based on potential modifications to our core is presented below.

| Modification on Core Scaffold | Rationale | Predicted Impact on Activity |

| Amide formation at the amino group | Introduce vectors for interaction with the hinge region of the kinase. | Potentially significant increase in potency. |

| Amide formation at the carboxyl group | Explore interactions with the solvent-exposed region of the ATP binding site. | Modulation of potency and selectivity. |

| Variation of the N-alkyl group on piperazine | Fine-tune solubility and steric interactions. | Optimization of pharmacokinetic properties. |

| Substitution on the phenyl ring | Modulate electronic properties and explore additional binding pockets. | Potential for improved potency and selectivity. |

A General Workflow for Kinase Inhibitor Discovery

The development of a novel kinase inhibitor based on the this compound scaffold would typically follow a structured workflow.

Caption: A typical kinase inhibitor drug discovery workflow.

Broader Potential in Medicinal Chemistry

While the application in kinase inhibitor design is particularly compelling, the versatility of the this compound scaffold extends to other therapeutic areas. The aminobenzoic acid motif is a known pharmacophore for a variety of targets.[2] Furthermore, piperazine-containing compounds have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

The this compound scaffold represents a largely unexplored yet highly promising starting point for medicinal chemistry programs. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent fragments, makes it an ideal platform for the generation of diverse chemical libraries. The strong precedent for the use of similar structures in the development of successful kinase inhibitors provides a clear and compelling direction for its initial exploration. By applying the principles of rational drug design and leveraging the synthetic versatility of this core, researchers are well-positioned to uncover novel therapeutic agents with the potential to address significant unmet medical needs.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

-

Hennessy, E. J., et al. (2010). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 53(1), 433-443. [Link]

- Zimmermann, J. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226.

-

de Paula, R. F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 24(21), 3894. [Link]

-

Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. YouTube. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

Sources

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid

Introduction

2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its structure is notably a key intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] The strategic arrangement of its amino, carboxyl, and N-methylpiperazinyl substituents presents a compelling challenge for synthetic design. This guide provides an in-depth retrosynthetic analysis of the target molecule, culminating in the detailed exploration of two distinct, field-proven synthetic pathways. Our focus is on the underlying chemical principles, the rationale behind methodological choices, and the practical execution of each synthetic step, aimed at providing researchers and drug development professionals with a comprehensive and actionable blueprint.

Chapter 1: Retrosynthetic Analysis

The core of any efficient synthesis lies in a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis hinges on two primary disconnections: the carbon-nitrogen bond of the piperazine moiety and the functional group interconversion (FGI) of the C2-amino group.

Caption: High-level retrosynthetic analysis of the target molecule.

-

C(aryl)-N(piperazine) Bond Disconnection: This is the most intuitive disconnection. Breaking this bond suggests two primary forward strategies for its formation:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A robust and versatile cross-coupling reaction between an aryl halide (or triflate) and an amine (1-methylpiperazine). This method is highly valued for its broad substrate scope and tolerance of various functional groups.[4][5][6]

-

Nucleophilic Aromatic Substitution (SNAr): This reaction requires an aromatic ring activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (e.g., F, Cl, NO₂).[7][8]

-

-

Functional Group Interconversion (FGI): The C2-amino group is a powerful directing group, but its synthesis from a nitro group precursor is one of the most reliable transformations in aromatic chemistry. Retrosynthetically, converting the amine to a nitro group (-NH₂ <= -NO₂) is a standard tactic. This FGI is particularly advantageous because a nitro group is a strong EWG, which can facilitate an SNAr reaction that would otherwise be unfeasible on the corresponding aniline derivative.

These disconnections give rise to two logical synthetic blueprints, which we will explore as Pathway I and Pathway II.

Chapter 2: Synthetic Pathway I - Late-Stage Buchwald-Hartwig Amination

This strategy focuses on constructing the core aminobenzoic acid framework first, followed by the late-stage installation of the 1-methylpiperazine moiety via a Pd-catalyzed cross-coupling reaction. To mitigate potential side reactions and improve substrate reactivity, the synthesis begins with a nitro-substituted precursor, and the carboxylic acid is protected as a methyl ester.

Caption: Workflow for the Buchwald-Hartwig Amination approach.

Experimental Protocols

Step 2.1: Esterification of 5-Bromo-2-nitrobenzoic Acid

-

Causality: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from interfering with the basic conditions of the Buchwald-Hartwig reaction and to enhance solubility in organic solvents.

-

Methodology:

-

Suspend 5-bromo-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, reduce the solvent volume in vacuo, and pour the residue into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-bromo-2-nitrobenzoate.

-

Step 2.2: Buchwald-Hartwig Amination

-

Causality: This step forms the key C-N bond. The choice of a palladium catalyst, a bulky electron-rich phosphine ligand (like Xantphos), and a non-nucleophilic base is critical for an efficient catalytic cycle.[9]

-

Methodology:

-

To an oven-dried Schlenk flask, add Methyl 5-bromo-2-nitrobenzoate (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

-

Add sodium tert-butoxide (1.4 eq) as the base.

-

Seal the flask, and evacuate and backfill with argon or nitrogen (3x).

-

Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) via syringe.

-

Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate.

-

Step 2.3: Reduction of the Nitro Group

-

Causality: The nitro group is reduced to the primary amine using catalytic hydrogenation, a clean and high-yielding method that avoids harsh reagents.

-

Methodology:

-

Dissolve Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate (1.0 eq) in methanol or ethanol.

-

Add Palladium on carbon (10% w/w, ~5 mol% Pd).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate, which is often used directly in the next step.

-

Step 2.4: Saponification

-

Causality: The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid.

-

Methodology:

-

Dissolve the crude ester from the previous step in a mixture of THF/methanol and water.

-

Add sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~6-7.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Data Summary: Pathway I

| Step | Transformation | Key Reagents | Typical Yield |

| 2.1 | Esterification | MeOH, H₂SO₄ | >95% |

| 2.2 | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | 75-90% |

| 2.3 | Nitro Reduction | H₂, 10% Pd/C | >95% |

| 2.4 | Saponification | NaOH, HCl | 90-98% |

Chapter 3: Synthetic Pathway II - SNAr and Reduction Approach

This more convergent pathway leverages the powerful activating effect of the nitro group to facilitate a nucleophilic aromatic substitution. By forming the C-N piperazine bond early, this route avoids the use of expensive palladium catalysts and ligands, making it potentially more cost-effective and scalable.

Caption: Workflow for the SNAr and Reduction approach.

Experimental Protocols

Step 3.1: Nucleophilic Aromatic Substitution (SNAr)

-

Causality: The synthesis commences with 5-fluoro-2-nitrobenzoic acid. The fluorine atom is an excellent leaving group for SNAr, and its displacement is strongly activated by the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.[7]

-

Methodology:

-

To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent like DMSO or NMP, add a base such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq).

-

Add 1-methylpiperazine (1.5-2.0 eq). The excess piperazine can also act as the base.

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~6-7 to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum to obtain 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid.

-

Step 3.2: Reduction of the Nitro Group

-

Causality: The final step involves the reduction of the nitro group to an amine. While catalytic hydrogenation is effective, transfer hydrogenation using reagents like iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, safe, and highly scalable alternative.

-

Methodology:

-

Create a suspension of 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Add ammonium chloride (1.0 eq) followed by iron powder (4-5 eq).

-

Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

-

Monitor the disappearance of the yellow nitro compound by TLC.

-

Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the filter cake extensively with hot ethanol.

-

Concentrate the combined filtrates in vacuo. The product may precipitate upon cooling or concentration. If necessary, adjust the pH to ~7 to maximize precipitation.

-

Collect the solid by filtration, wash with a small amount of cold water/ethanol, and dry to yield the final product, this compound.

-

Data Summary: Pathway II

| Step | Transformation | Key Reagents | Typical Yield |

| 3.1 | SNAr | 1-Methylpiperazine, K₂CO₃, DMSO | 85-95% |

| 3.2 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | 80-90% |

Chapter 4: Comparative Analysis and Process Considerations

The choice between these two pathways depends on factors such as scale, cost, and available equipment.

| Metric | Pathway I (Buchwald-Hartwig) | Pathway II (SNAr) | Analysis |

| Number of Steps | 4 (from acid) | 2 (from acid) | Pathway II is more convergent and efficient. |

| Starting Materials | 5-Bromo-2-nitrobenzoic acid is readily available. | 5-Fluoro-2-nitrobenzoic acid is also common. | Cost may vary, but both are accessible. |

| Key Reagents | Requires expensive and air-sensitive Pd catalyst and phosphine ligand. | Uses inexpensive bulk reagents (K₂CO₃, Fe, NH₄Cl). | Pathway II has a significant cost and safety advantage. |

| Reaction Conditions | Requires strictly anhydrous/inert conditions for the coupling step. | Tolerant of some moisture; no inert atmosphere needed. | Pathway II is operationally simpler and more robust. |

| Scalability | Scaling up Pd-catalyzed reactions can be challenging due to cost and catalyst removal. | The SNAr and iron reduction steps are highly scalable and common in industrial processes. | Pathway II is superior for large-scale production. |

| Atom Economy | Lower, due to more steps and protecting groups. | Higher, with fewer steps and reagents incorporated into the final product. | Pathway II is more "green" and economical. |

Conclusion

This guide has detailed two robust and logical synthetic routes to this compound, grounded in fundamental principles of retrosynthetic analysis.

-

Pathway I , utilizing a late-stage Buchwald-Hartwig amination, offers flexibility but at a higher cost and operational complexity due to the use of palladium catalysis.

-

Pathway II , which employs a strategic SNAr reaction followed by a nitro group reduction, is a more convergent, economical, and scalable approach. Its operational simplicity and use of inexpensive reagents make it the preferred route for large-scale manufacturing.

By understanding the causality behind each transformation and the comparative advantages of each pathway, researchers can make informed decisions to efficiently synthesize this valuable pharmaceutical intermediate.

References

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

-

Flynn, D. L., et al. "Concerted Nucleophilic Aromatic Substitutions." Journal of the American Chemical Society, 2014 . [Link]

-

Smith, A. M., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 2018 . [Link]

- (No valid reference was found in the search results for this specific point)

- CN112538073A - Preparation method of pazopanib intermediate - Google P

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

- (No valid reference was found in the search results for this specific point)

-

PAZOPANIB ORAL PHARMACEUTICAL COMPOSITION, AND PREPARATION METHOD THEREFOR AND USE THEREOF - European Patent Office. [Link]

- (No valid reference was found in the search results for this specific point)

-

Truong, Q. T., et al. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molecules, 2023 . [Link]

- (No valid reference was found in the search results for this specific point)

-

Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008 . [Link]

- (No valid reference was found in the search results for this specific point)

-

Reddy, K. L., et al. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 2017 . [Link]

-

Singh, U., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis." ResearchGate, 2019 . [Link]

-

Reddy, K. L., et al. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." ACS Publications, 2017 . [Link]

-

Singh, U., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." Bentham Science, 2019 . [Link]

-

Billingsley, K. L., & Buchwald, S. L. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Angewandte Chemie International Edition, 2007 . [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

A Technical Guide to the Biological Activity Screening of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid derivatives. This class of compounds, characterized by an anthranilic acid core linked to a 4-methylpiperazine moiety, represents a promising scaffold in medicinal chemistry. The guide details a strategic, multi-tiered screening cascade designed to identify and characterize novel therapeutic agents. It covers the rationale for target selection, in-depth protocols for primary and secondary biochemical and cell-based assays, and methodologies for mechanism of action elucidation. The protocols are presented with an emphasis on experimental causality and self-validating systems to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Therapeutic Potential of the Scaffold

The this compound scaffold is a convergence of two privileged pharmacophores in drug discovery: the anthranilic acid derivative and the piperazine ring. Anthranilic acid derivatives are known for a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4][5] The piperazine moiety is a common feature in centrally active agents and a versatile linker in many approved drugs, contributing to improved pharmacokinetic properties and target engagement.[6][7][8] The combination of these two fragments suggests that derivatives of this scaffold could be targeted toward a variety of biological targets, including but not limited to protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative signaling pathways.

Given the structural alerts within the scaffold, a logical starting point for a screening campaign is to investigate its potential as an anticancer agent, particularly as a kinase inhibitor. Many successful kinase inhibitors incorporate similar N-aryl piperazine motifs. Therefore, this guide will focus on a screening cascade designed to identify and characterize derivatives with anticancer activity, while remaining adaptable for other potential therapeutic areas.

The Screening Cascade: A Strategic Approach

A robust screening cascade is essential for efficiently identifying promising lead compounds from a library of derivatives. The cascade should be designed as a funnel, starting with high-throughput, less complex assays and progressing to more detailed, lower-throughput, and physiologically relevant models.

Diagram: High-Level Screening Cascade Workflow

Caption: A tiered approach to screening for bioactive compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively identify "hits" from the compound library that exhibit activity in a relevant assay. For our kinase inhibitor hypothesis, a universal biochemical kinase assay is an excellent starting point.

Primary Biochemical Assay: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9] Its universality allows it to be used for virtually any kinase, making it ideal for screening against a specific kinase of interest (e.g., a known cancer driver like EGFR or SRC) without needing a specific antibody or phosphorylated substrate.[9] It is highly sensitive, robust, and amenable to high-throughput screening (HTS).[9][10]

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a 384-well plate, add 2.5 µL of a kinase reaction buffer containing the kinase, the substrate (a generic peptide or protein), and ATP.

-

Compound Addition: Add 0.5 µL of the test compound (typically at a final concentration of 10 µM) or DMSO as a vehicle control.

-

Initiation and Incubation: Add 2.0 µL of the kinase to initiate the reaction. Incubate for 1 hour at room temperature.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Signal Readout: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

Initial Cytotoxicity Screening

It is crucial to concurrently assess the general cytotoxicity of the compounds to flag promiscuous, non-specific compounds early on. A simple cell viability assay using a single cancer cell line (e.g., HeLa or A549) is sufficient at this stage.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the test compounds at a single high concentration (e.g., 25 µM) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm.

-

Analysis: Compounds causing a significant decrease in cell viability (e.g., >50%) are flagged for further investigation.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be confirmed. This involves re-testing the compounds and determining their potency through dose-response curves.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This is determined by testing the compound across a range of concentrations.

Protocol: Dose-Response Curve Generation

-

Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

-

Perform the primary assay (e.g., ADP-Glo™) with these concentrations.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Hit Confirmation Data

| Compound ID | Primary Screen (% Inh @ 10µM) | IC50 (µM) |

| DERIV-001 | 85.2 | 0.75 |

| DERIV-002 | 30.1 | > 50 |

| DERIV-003 | 92.5 | 0.21 |

| DERIV-004 | 88.9 | 1.2 |

Orthogonal Assays

To rule out false positives due to assay interference (e.g., compounds that inhibit luciferase), it is critical to confirm hits in an orthogonal assay that uses a different detection technology.[11]

Example Orthogonal Assay: Radiometric Kinase Assay Rationale: Radiometric assays are considered the "gold standard" for kinase activity measurement.[12] They directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. This method is highly sensitive and less prone to compound interference.[12]

Tier 3: Selectivity and Cellular Activity

A promising drug candidate should be potent against its intended target and selective over other related targets to minimize off-target effects. Its activity must also translate from a biochemical to a cellular environment.

Kinase Selectivity Profiling

Confirmed hits should be screened against a panel of other kinases to assess their selectivity. Commercial services offer screening against hundreds of kinases.[12] The results are often visualized as a dendrogram or a heatmap, providing a clear picture of the compound's selectivity profile.

Cell-Based Proliferation/Viability Assays

The ultimate goal is for the compound to have an effect in a disease-relevant cellular context. Screening against a panel of cancer cell lines can reveal which cancer types might be most responsive.[13][14][15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay Rationale: This assay is a rapid and sensitive method to quantify viable cells in culture based on the amount of ATP present.[16] It is more sensitive than colorimetric assays like MTT and has a simpler protocol.[16]

-

Cell Plating: Seed various cancer cell lines in 96-well plates at their optimal densities.

-

Compound Treatment: Treat cells with a dose-response of the test compounds for 72 hours.

-

Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.

-

Incubation and Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure the luminescence.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Tier 4: Mechanism of Action (MoA) Elucidation

Once a potent and selective compound with cellular activity is identified, the next step is to confirm that it works through the intended mechanism.[17][18][19]

Cellular Target Engagement

It is essential to demonstrate that the compound binds to its intended target within the complex environment of a living cell.

Method: Cellular Thermal Shift Assay (CETSA®) Rationale: CETSA® is a powerful technique for verifying target engagement in cells and tissues.[11] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[11]

Diagram: CETSA® Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Pathway Modulation Analysis

To confirm the functional consequence of target engagement, downstream signaling pathways should be examined.

Method: Western Blotting Rationale: If the target kinase is part of a known signaling pathway (e.g., the EGFR pathway), Western blotting can be used to measure the phosphorylation status of downstream substrates. Inhibition of the target kinase should lead to a decrease in the phosphorylation of its substrates.

Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat cells with the compound for a specified time.

-

Lysis: Lyse the cells and quantify the protein concentration.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

-

Detection: Incubate with a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

Analysis: A decrease in the phospho-specific signal relative to the total protein indicates target inhibition.

Conclusion

The biological screening of this compound derivatives requires a systematic and logical approach. By employing a tiered cascade that moves from high-throughput biochemical assays to more complex cell-based and mechanistic studies, researchers can efficiently identify and validate novel drug candidates. The rationale behind each assay choice is critical for building a robust data package that supports the progression of a compound through the drug discovery pipeline. This guide provides a foundational strategy that can be adapted and expanded based on the specific biological activities and therapeutic targets that emerge from the screening of this promising chemical scaffold.

References

-

1 - International Journal of Drug Development and Research

-

- Promega Corporation

-

2 - International Journal of Drug Development and Research

-

- Reaction Biology

-

3 - International Journal of Drug Development and Research

-

- Bioinformatics, Oxford Academic

-

- PubMed

-

- Frontiers in Pharmacology

-

- Celtarys Research

-

- Royal Society of Chemistry

-

- Noble Life Sciences

-

- PMC, NIH

-

- Reaction Biology

-

- International Journal of Drug Development & Research

-

- ResearchGate

-

- EurekAlert!

-

- Universidad Espíritu Santo

-

- Sygnature Discovery

-

- Columbia University Systems Biology

-

- NIH

-

- PMC, NIH

-

- Bentham Science

-

- ResearchGate

Sources

- 1. research.uees.edu.ec [research.uees.edu.ec]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. ijddr.in [ijddr.in]

- 4. ijddr.in [ijddr.in]

- 5. research.uees.edu.ec [research.uees.edu.ec]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. books.rsc.org [books.rsc.org]

- 12. reactionbiology.com [reactionbiology.com]